Ethyl 2-amino-5-nitrobenzoate
Description
Contextualization within Nitroaromatic and Amino Ester Chemistry
The chemical nature of Ethyl 2-amino-5-nitrobenzoate is defined by its constituent functional groups, placing it at the intersection of nitroaromatic and amino ester chemistry. Nitroaromatic compounds, characterized by one or more nitro groups on an aromatic ring, are a significant class of industrial chemicals. The strong electron-withdrawing properties of the nitro group are pivotal to the reactivity and function of these molecules, which find use as synthetic precursors for products ranging from dyes and polymers to pharmaceuticals.
This compound uniquely combines these features. It possesses the reactive potential of both the electron-withdrawing nitro group and the versatile amino group, making it a molecule of interest for synthetic chemists exploring the creation of complex molecular architectures.
Significance in Organic Synthesis and Pharmaceutical Intermediates Research
The trifunctional nature of this compound—bearing an amino group, a nitro group, and an ethyl ester—makes it a valuable intermediate in organic synthesis. Each functional group offers a handle for distinct chemical transformations, allowing for the stepwise construction of more complex molecules.
Recent academic research has demonstrated a novel synthesis of this compound through the oxidative ring-opening of 3-aminoindazoles. rsc.org This highlights its accessibility through modern synthetic methods. The reactivity of its functional groups allows for various applications:
The amino group can be modified, for example, through conversion to a hydrazine. This is significant as hydrazone derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net
The nitro group can be selectively reduced to form a second amino group, yielding a diamino-substituted benzene (B151609) ring. This transformation is a cornerstone in the synthesis of many dyes and is a common strategy in the production of pharmaceutical ingredients.
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid. This acid is itself a valuable intermediate, used in the synthesis of dyes and organometallic complexes. thescipub.comguidechem.com
This versatility makes this compound and its parent acid, 2-amino-5-nitrobenzoic acid, useful starting materials for creating a library of compounds for biological screening and materials science research. ontosight.aismolecule.com
Overview of Prior Academic Investigations related to Similar Benzoate (B1203000) Derivatives
While direct research on this compound is specific, a broader understanding of its potential can be gained by examining academic investigations into its structural isomers and related benzoate derivatives. The substitution pattern on the benzene ring significantly influences the compound's properties and applications.
For instance, Ethyl 4-amino-3-bromo-5-nitrobenzoate, a more complex analog, is explored as an intermediate for pharmaceuticals and dyes, with its synthesis involving nitration, bromination, and amination steps. ontosight.ai The study of positional isomers is also revealing. Isomers like Ethyl 5-amino-2-nitrobenzoate and Ethyl 2-amino-3-nitrobenzoate have distinct chemical identifiers and are investigated as building blocks in their own right. nih.govnih.gov Research on Ethyl 3-amino-5-nitrobenzoate points to its use as an intermediate for synthesizing pharmaceuticals and agrochemicals.
The biological activity of related compounds is also an area of active research. 2-Amino-5-nitrobenzoic acid has been shown to have antimicrobial and antifungal properties and serves as a precursor for compounds with potential anti-inflammatory and anticancer activities. ontosight.ai Organotin(IV) complexes derived from 2-amino-5-nitrobenzoic acid have been synthesized and tested for their antibacterial activity. thescipub.com These studies on analogous structures underscore the potential of the aminonitrobenzoate scaffold as a source of new functional molecules and drug candidates.
Comparison of Selected Isomers
| Compound Name | CAS Number | Key Structural Difference from Title Compound |
|---|---|---|
| This compound | 32203-24-0 fluorochem.co.uk | - |
| Ethyl 5-amino-2-nitrobenzoate | 44203110 (CID) nih.gov | Positions of amino and nitro groups are swapped. |
| Ethyl 2-amino-3-nitrobenzoate | 61063-11-4 nih.gov | Nitro group is at position 3 instead of 5. |
| Ethyl 4-amino-2-nitrobenzoate | 84228-46-6 | Amino group at position 4, nitro group at position 2. |
Synthetic Routes and Methodologies for this compound
The synthesis of this compound, a valuable intermediate in various chemical manufacturing processes, involves carefully orchestrated reaction sequences. These methodologies primarily focus on the strategic introduction and modification of functional groups on the benzene ring, followed by esterification. This article delves into the established and novel synthetic pathways, advanced reaction conditions, and catalytic systems employed in the preparation of this compound and its analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDNINFPSEDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954053 | |
| Record name | Ethyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32203-24-0 | |
| Record name | 32203-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 32203-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-amino-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation in Advanced Chemical Characterization
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "Ethyl 2-amino-5-nitrobenzoate," a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy of "this compound" reveals distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by signals for the ethyl group and the aromatic protons.
The ethyl group protons typically appear as a triplet and a quartet. The methyl (CH₃) protons, being further from the electron-withdrawing ester group, resonate upfield, while the methylene (B1212753) (CH₂) protons are shifted downfield due to the deshielding effect of the adjacent oxygen atom.
The aromatic region of the spectrum displays a more complex pattern due to the substitution on the benzene (B151609) ring. The amino (-NH₂) and nitro (-NO₂) groups exert significant influence on the chemical shifts of the aromatic protons. The amino group is an electron-donating group and tends to shield the ortho and para protons, shifting their signals upfield. Conversely, the nitro group is a strong electron-withdrawing group, deshielding the ortho and para protons and shifting their signals downfield.
A representative ¹H NMR data set for "this compound" is detailed in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.41 | t | 3H | -CH₃ |
| 4.38 | q | 2H | -CH₂- |
| 6.62 | d | 1H | Ar-H |
| 7.84 | dd | 1H | Ar-H |
| 8.68 | d | 1H | Ar-H |
| 5.71 (broad s) | s | 2H | -NH₂ |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublets). Integration refers to the relative number of protons giving rise to the signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of "this compound." Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon attached to the electron-withdrawing nitro group is significantly deshielded, while the carbon attached to the electron-donating amino group is shielded. The carbons of the ethyl group appear in the upfield region of the spectrum.
The following table summarizes the characteristic ¹³C NMR chemical shifts for "this compound."
| Chemical Shift (δ) ppm | Assignment |
| 14.4 | -CH₃ |
| 60.3 | -CH₂- |
| 110.7 | Ar-C |
| 113.7 | Ar-C |
| 129.1 | Ar-C |
| 131.5 | Ar-C |
| 150.5 | Ar-C |
| 151.0 | Ar-C |
| 166.8 | C=O |
Note: The assignments are based on established correlations and predictive models for ¹³C NMR spectroscopy.
Two-Dimensional NMR Techniques for Complex Structure Elucidation
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures and confirming connectivity. sdsu.edu Techniques such as COSY, HSQC, and HMBC are instrumental in the complete structural elucidation of "this compound."
COrrelation SpectroscopY (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For "this compound," a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govcolumbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal, and each aromatic proton signal would correlate with its directly attached aromatic carbon.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups, providing complementary information to NMR for a comprehensive structural analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.
The FT-IR spectrum of "this compound" exhibits several characteristic absorption bands:
N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.
C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹.
C=O Stretching: The carbonyl group (C=O) of the ester gives rise to a strong, sharp absorption band in the region of 1700-1730 cm⁻¹.
N-O Stretching: The nitro group (-NO₂) exhibits two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the ester group are usually found in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. pressbooks.pub
A summary of the prominent FT-IR absorption bands for "this compound" is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3370 | Strong | N-H stretch (asymmetric and symmetric) |
| 3080 | Medium | Aromatic C-H stretch |
| 2980 | Medium | Aliphatic C-H stretch |
| 1690 | Very Strong | C=O stretch (ester) |
| 1520 | Very Strong | Asymmetric NO₂ stretch |
| 1340 | Strong | Symmetric NO₂ stretch |
| 1250 | Strong | C-O stretch (ester) |
| 1620, 1480 | Medium | Aromatic C=C stretch |
Raman Spectroscopy Applications
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar and symmetric bonds.
In the analysis of "this compound," Raman spectroscopy can provide valuable corroborating evidence for the functional groups identified by FT-IR. Key features in the Raman spectrum would include:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring often gives a strong signal in the Raman spectrum, which can be weak or absent in the IR.
Nitro Group Vibrations: The symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum.
C-N Stretching: The stretching vibration of the C-N bond of the amino group can also be observed. uh.edu
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of "this compound," confirming the presence of all its key functional groups and contributing to a robust structural elucidation.
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. The primary chromophore in this molecule is the nitro-substituted aminobenzene system.
The electronic spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions. The benzene ring, the nitro group (-NO2), and the carbonyl group (C=O) of the ester contain π electrons, and the promotion of these electrons from a π bonding orbital to a π* antibonding orbital gives rise to intense π → π* absorption bands. Additionally, the oxygen atoms of the nitro and ester groups, along with the nitrogen of the amino group, possess non-bonding electrons (n electrons). The excitation of these electrons to a π* antibonding orbital results in n → π* transitions, which are typically weaker in intensity than π → π* transitions. The presence of the amino group (an auxochrome) and the nitro group on the benzene ring influences the energy of these transitions and the wavelength of maximum absorption (λmax).
| Chromophore/Functional Group | Expected Electronic Transition | Relative Energy | Relative Intensity |
|---|---|---|---|
| Nitro-substituted Benzene Ring | π → π | High | High (Strong) |
| Nitro Group (-NO2) | n → π | Low | Low (Weak) |
| Carbonyl Group (C=O) | n → π | Low | Low (Weak) |
| Amino Group (-NH2) | n → σ | High | Variable |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Detailed experimental data from single-crystal X-ray diffraction for the specific compound this compound is not available in the searched public literature. However, the analysis of the parent compound, 2-amino-5-nitrobenzoic acid, provides a close analogue for understanding the molecular features and interactions that would be studied. nih.gov
Determination of Molecular Geometry and Conformation
Single-crystal X-ray diffraction allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles. For a related compound, 2-amino-5-nitrobenzoic acid, studies show the molecule is essentially planar. nih.gov This planarity is stabilized by an intramolecular N—H···O hydrogen bond between the amino group and the carboxylic acid group, which forms a stable six-membered ring motif known as an S(6) ring. nih.gov For this compound, a similar intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group would be expected, which would also contribute to the planarity of the molecule. The ethyl group of the ester would introduce a non-planar fragment with specific torsion angles defining its orientation relative to the benzene ring.
Hirshfeld Surface Analysis for Non-Covalent Interactions
| Contact Type | Description | Expected Significance |
|---|---|---|
| O···H / H···O | Hydrogen bonding involving amino, nitro, and ester groups | High |
| H···H | General van der Waals interactions | High |
| C···H / H···C | Weak hydrogen bonds involving the aromatic ring | Moderate |
| N···H / H···N | Hydrogen bonding involving the amino and nitro groups | Moderate |
| C···C | π-π stacking interactions between aromatic rings | Possible |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It confirms the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C9H10N2O4, corresponding to a molecular weight of approximately 210.19 g/mol . chemuniverse.comnih.gov
Upon electron impact ionization, the molecule loses an electron to form a molecular ion (M+•), which is a radical cation. msu.edu This high-energy ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The fragmentation pattern is predictable based on the functional groups present. For this compound, key fragmentation pathways would include:
Loss of an ethoxy radical (•OCH2CH3): Cleavage of the ester C-O bond would result in a fragment with m/z 165.
Loss of an ethyl radical (•CH2CH3): This would lead to a fragment at m/z 181. libretexts.org
Loss of ethylene (B1197577) (CH2=CH2): A rearrangement reaction could lead to the loss of ethylene, producing a fragment corresponding to the parent acid at m/z 182.
Loss of the nitro group (•NO2): Cleavage of the C-N bond can result in the loss of a nitro radical, yielding a fragment at m/z 164.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 210 | [C9H10N2O4]+• | (Molecular Ion) |
| 181 | [M - C2H5]+ | •C2H5 (Ethyl radical) |
| 165 | [M - OC2H5]+ | •OC2H5 (Ethoxy radical) |
| 164 | [M - NO2]+ | •NO2 (Nitro radical) |
| 136 | [M - NO2 - CO]+ | •NO2 and CO |
Advanced Applications of Ethyl 2 Amino 5 Nitrobenzoate and Its Derivatives in Materials and Supramolecular Chemistry Research
Development of Nonlinear Optical (NLO) Materials
Ethyl 2-amino-5-nitrobenzoate is a molecule of significant interest in the field of nonlinear optics (NLO). Organic NLO materials are sought after for applications in optoelectronics and photonics, including optical communication and data storage, due to their potential for high efficiency and rapid response times. kalaharijournals.com The unique electronic structure of organic compounds with specific functional groups allows them to exhibit substantial second-order and third-order nonlinear optical behaviors. kalaharijournals.com Compounds like ethyl p-aminobenzoate and its derivatives have been identified as promising organic NLO materials, capable of effects such as second harmonic generation (SHG), where the frequency of laser light passing through the material is doubled. kalaharijournals.comresearchgate.net
Structure-NLO Property Relationships
The nonlinear optical properties of this compound are intrinsically linked to its molecular architecture, which exemplifies a classic "push-pull" or donor-π-acceptor (D-π-A) system. This design is a cornerstone for creating molecules with large second-order NLO responses (high first hyperpolarizability, β). nih.gov
Electron Donor (Push): The amino group (-NH₂) serves as a potent electron-donating group.
Electron Acceptor (Pull): The nitro group (-NO₂) is a strong electron-withdrawing group.
π-Conjugated Bridge: The benzene (B151609) ring acts as the π-electron system that connects the donor and acceptor groups, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source, such as a laser. nih.gov
This ICT is the fundamental origin of the NLO response. The efficiency of this charge transfer dictates the magnitude of the material's hyperpolarizability. Quantum chemical studies on structurally similar molecules, such as 2-amino-5-nitrotoluene, confirm that the energy difference between the Highest Occupied Molecular Orbital (HOMO), localized on the donor side, and the Lowest Unoccupied Molecular Orbital (LUMO), on the acceptor side, is a critical parameter in determining NLO activity. researchgate.net The arrangement of these specific groups on the aromatic ring creates a significant ground-state dipole moment and a large change in dipole moment upon excitation, which are prerequisites for a strong second-order NLO effect.
Table 1: Structural Features of this compound and Their NLO Function
| Structural Component | Group | Role in NLO Properties |
| Electron Donor | Amino (-NH₂) | "Pushes" electron density into the π-system. |
| π-Conjugated System | Benzene Ring | Facilitates the transfer of electron density (charge transfer). |
| Electron Acceptor | Nitro (-NO₂) | "Pulls" electron density from the π-system. |
| Ester Group | Ethyl Benzoate (B1203000) (-COOEt) | Influences molecular packing, solubility, and electronic properties. |
Rational Design of NLO Chromophores
The D-π-A framework of this compound serves as a valuable scaffold for the rational design of new NLO chromophores with enhanced performance. The properties of these molecules can be systematically tuned by modifying the donor, acceptor, and the π-linker. nih.gov
Strategies for enhancing NLO properties based on this molecular template include:
Modifying Donor/Acceptor Strength: Replacing the amino or nitro groups with even stronger donors or acceptors can increase the degree of intramolecular charge transfer and, consequently, the hyperpolarizability (β).
Extending the π-System: Incorporating larger conjugated systems, such as adding vinyl or ethynyl (B1212043) groups between the benzene ring and the functional groups, can lead to greater delocalization of π-electrons, which often results in enhanced NLO responses. mdpi.com
Altering Molecular Geometry: The relative positions of the donor and acceptor groups are critical. The ortho amino and para nitro (relative to the ester) arrangement in this compound creates a specific charge-transfer axis. Designing derivatives with different substitution patterns allows for fine-tuning of the NLO tensors.
This methodical approach, guided by quantum chemical analysis, allows researchers to explore structure-property relationships and design novel molecules with significantly higher hyperpolarizability values, making them promising candidates for future NLO applications. nih.gov
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry explores the assembly of molecules into larger, functional structures through non-covalent interactions. At its core is the principle of molecular recognition, where molecules selectively interact based on complementary shapes, sizes, and chemical functionalities. this compound possesses key functional groups—hydrogen bond donors and acceptors—that enable it to participate in predictable molecular recognition events, which are fundamental to forming ordered structures.
Hydrogen Bonding Networks in Crystal Engineering
Crystal engineering is a subset of supramolecular chemistry focused on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. In this compound, hydrogen bonding is a dominant directional force that guides the assembly of molecules in the crystal lattice.
The molecule contains:
Hydrogen Bond Donors: The two N-H bonds of the primary amine group.
Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbonyl oxygen of the ester group.
Studies of the closely related parent compound, 2-amino-5-nitrobenzoic acid, reveal that the amino group and nitro group are pivotal in forming robust hydrogen-bonded networks. nih.gov In the crystal structure of the acid, molecules form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are then linked by intermolecular N-H···O hydrogen bonds involving the amino and nitro groups, creating extended motifs. nih.gov
For this compound, similar interactions are expected to govern its crystal packing. The N-H groups of the amine can form hydrogen bonds with the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group of a neighboring molecule. These interactions can lead to the formation of well-defined supramolecular synthons, such as chains or sheets, demonstrating the principles of crystal engineering.
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor Group (on Molecule A) | Acceptor Group (on Molecule B) | Potential Supramolecular Motif |
| Amine (N-H) | Nitro (O=N) | Chain or Dimer |
| Amine (N-H) | Carbonyl (C=O) | Chain or Dimer |
Self-Assembly Studies
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. The directional and specific nature of the hydrogen bonds that this compound can form makes it a candidate for self-assembly studies. The interplay between N-H···O hydrogen bonding and π-π stacking interactions between the aromatic rings can lead to the formation of complex and well-defined supramolecular architectures. By controlling conditions such as solvent and temperature, it is conceivable that derivatives of this compound could be guided to self-assemble into higher-order structures like tapes, fibers, or networks, which are of interest for developing functional materials.
Exploration in Dye and Pigment Precursor Research
Aromatic amines are foundational precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore, and are responsible for their intense color.
The chemical structure of this compound makes it an ideal starting material for the synthesis of azo compounds. The key reaction is diazotization, where the primary aromatic amine (-NH₂) is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive diazonium salt is then reacted with a coupling component (typically another electron-rich aromatic compound like a phenol (B47542) or an aniline) in an electrophilic aromatic substitution reaction to form the stable azo dye.
The presence of the electron-withdrawing nitro group and the ester group on the benzene ring of this compound can be used to tune the electronic properties of the resulting diazonium salt and, subsequently, the color of the final dye. These substituent groups can shift the absorption maximum of the chromophore, allowing for the synthesis of a range of colors. Research into the synthesis of novel 2-amino-5-arylazothiazole derivatives, for example, utilizes similar diazo coupling reactions to create new dye structures. mdpi.com This highlights the utility of the aminonitrobenzoate scaffold as a versatile building block in the development of new colorants.
Intermediates in Advanced Organic Materials Synthesis
This compound is a versatile intermediate in the synthesis of advanced organic materials due to the presence of three key functional groups: an aromatic amine, a nitro group, and an ethyl ester. These groups can be selectively modified to build complex molecular architectures with specific electronic and photophysical properties. Its utility is particularly notable in the development of chromophores for nonlinear optical (NLO) materials and as a precursor for various classes of dyes.
The synthetic versatility of this compound allows for its incorporation into polymeric structures and supramolecular assemblies. The amino group can be readily diazotized and coupled with a variety of aromatic compounds to form azo dyes, which are a cornerstone of the dye industry and also find applications in data storage and NLO. The nitro group, being a strong electron-withdrawing group, is crucial for creating "push-pull" systems that enhance the NLO response of a molecule. This group can also be reduced to an amine, providing another site for further functionalization. The ethyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for amide or ester linkages, for example, in the synthesis of polyesters or polyamides with specific functionalities.
Precursor for Azo Dyes and Chromophores
A primary application of this compound in materials science is its use as a precursor for the synthesis of azo dyes and chromophores. The synthesis of these compounds typically involves a two-step process: diazotization of the aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.
The general reaction scheme is as follows:
Diazotization: The amino group of this compound is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, such as a phenol, aniline, or another electron-rich aromatic system, to form the azo compound.
The resulting azo dyes can be used as disperse dyes for synthetic fibers or as functional chromophores in more advanced materials. The specific properties of the dye, such as its color and lightfastness, are determined by the choice of the coupling component.
Table 1: Representative Azo Dyes Derived from Aromatic Amines
| Diazo Component Precursor | Coupling Component | Resulting Azo Dye Class | Potential Application |
| 2-Amino-5-nitrobenzothiazole | Substituted Anilines | Disperse Azo Dyes | Dyeing of Polyester Fibers orientjchem.org |
| 2-Methoxy-5-nitroaniline | Naphthols, Aminophenols | Monoazo Disperse Dyes | Dyeing of Polyester and Nylon researchgate.net |
| 2-Amino-5-nitrothiazole | N-alkyl-N-hydroxyethylanilines | Reddish-Blue Azo Dyes | Dyeing of Cellulose Acetate ijorarjournal.com |
This table presents examples of azo dyes synthesized from structurally similar aromatic amines, illustrating the potential applications of dyes derived from this compound.
Building Block for Nonlinear Optical (NLO) Materials
The "push-pull" electronic structure of molecules derived from this compound makes them attractive for applications in nonlinear optics. In these systems, an electron-donating group (the amino group or a derivative) is conjugated with an electron-accepting group (the nitro group). This arrangement leads to a large molecular hyperpolarizability, which is a prerequisite for second-order NLO effects.
Research in this area has explored the synthesis of tolane derivatives and their incorporation into polymeric matrices. While direct synthesis from this compound is not extensively documented in publicly available literature, the synthesis of a promising tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, from a related precursor highlights the potential of this class of compounds. mdpi.com This material was found to have a non-centrosymmetric crystal structure, which is essential for second-harmonic generation, and exhibited a strong NLO response. mdpi.com
Table 2: Nonlinear Optical Properties of a Related Tolane Derivative
| Compound | Crystal System | Space Group | Second-Harmonic Generation (vs. m-nitroaniline) |
| Ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate | Monoclinic | P2₁ | ~10 times stronger |
Data from the synthesis and characterization of a tolane derivative from a precursor structurally related to this compound, demonstrating the potential for NLO applications. mdpi.com
Future Research Directions and Emerging Paradigms for Ethyl 2 Amino 5 Nitrobenzoate
Ethyl 2-amino-5-nitrobenzoate, a substituted aromatic compound, possesses a unique combination of functional groups—an amine, a nitro group, and an ethyl ester—that make it a valuable building block in organic synthesis. While its traditional applications are established, the future of its utility lies in the integration of cutting-edge technologies and novel chemical strategies. This article explores the prospective research directions and emerging paradigms that could redefine the synthetic landscape for this versatile molecule.
Q & A
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Methodological Answer : Use fume hoods for nitration steps (risk of NO release). Wear nitrile gloves and PPE for skin contact (LD oral rat = 1200 mg/kg). Store in amber vials at 4°C to prevent photodegradation. Neutralize waste with 10% NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
